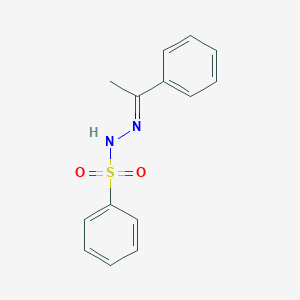

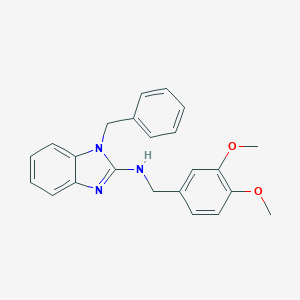

![molecular formula C22H25NO4 B366774 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-76-2](/img/structure/B366774.png)

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione” is an indole derivative. Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the methoxy and pentyloxy groups might participate in ether cleavage reactions under acidic conditions. The benzyl group could potentially undergo reactions at the benzylic position, such as free radical bromination or nucleophilic substitution .Scientific Research Applications

Photochromic Properties and Fluorescence

- The compound demonstrates photochromic properties, meaning it can change color when exposed to light. This attribute is evident in similar heterocyclic fulgides and is characterized by high resistance to photocoloration and photobleaching. These compounds also exhibit fluorescence and thermal stability of the photogenerated cyclic form, which could have applications in materials science and photonics (Balenko et al., 2010).

- The photochromic properties extend to solutions, where the compound shows fluorescence with quantum yields up to 0.13. This feature, along with the noncyclic isomers of dihetarylethenes, indicates potential applications in the development of fluorescent materials or sensors (Makarova et al., 2014).

- The compound's molecular and crystal structures were determined through X-ray diffraction, indicating potential applications in crystallography and material sciences. This synthesis and analysis provide insights into the structural attributes that contribute to its photochromic properties (Makarova et al., 2011).

Chemical Synthesis and Structural Analysis

- The compound's synthesis involves nucleophilic substitution reactions, and its derivatives demonstrate significant variations in structure, indicating potential for chemical research and development of novel materials or pharmaceuticals (Shchekotikhin et al., 2006).

- The research on similar compounds indicates a focus on synthesizing nonsymmetric dihetarylethenes and studying their properties, which could be relevant for applications in chemical sensing, materials science, and the synthesis of complex organic compounds (Makarova et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs .

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities, development of more efficient synthesis methods, and investigation of its mechanism of action. Additionally, studies could also focus on modifying its structure to improve its properties or activity .

Properties

IUPAC Name |

1-[(3-methoxy-4-pentoxyphenyl)methyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-5-6-11-27-19-10-8-16(13-20(19)26-3)14-23-18-9-7-15(2)12-17(18)21(24)22(23)25/h7-10,12-13H,4-6,11,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPXHSNOWCSVKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

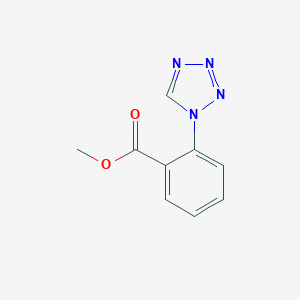

![N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine](/img/structure/B366741.png)

![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)

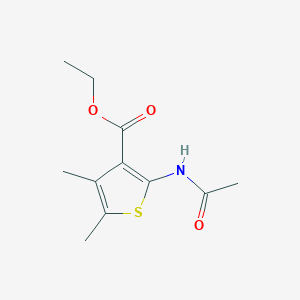

![Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B366757.png)

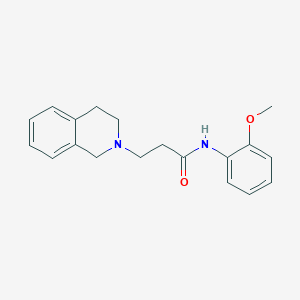

![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)

![(2E)-2-(2,3-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B366767.png)

![2-[2-(hydroxymethyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B366776.png)